Cas no 2549028-51-3 (8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one)
![8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one structure](https://ja.kuujia.com/scimg/cas/2549028-51-3x500.png)
8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one 化学的及び物理的性質
名前と識別子
-
- 8-Cyclopentyl-2-(4-hydroxy-1-piperidinyl)-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- 8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one
- F6754-6939
- 2549028-51-3
- AKOS040724707
-
- インチ: 1S/C18H24N4O2/c1-12-10-16(24)22(13-4-2-3-5-13)17-15(12)11-19-18(20-17)21-8-6-14(23)7-9-21/h10-11,13-14,23H,2-9H2,1H3
- InChIKey: JSDJYMYOIAIECI-UHFFFAOYSA-N
- ほほえんだ: OC1CCN(C2=NC=C3C(C)=CC(N(C3=N2)C2CCCC2)=O)CC1
計算された属性
- せいみつぶんしりょう: 328.18992602g/mol
- どういたいしつりょう: 328.18992602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 509
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 1.297±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 534.1±60.0 °C(Predicted)
- 酸性度係数(pKa): 14.50±0.20(Predicted)
8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6754-6939-25mg |
8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one |
2549028-51-3 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6754-6939-30mg |
8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one |
2549028-51-3 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6754-6939-3mg |
8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one |
2549028-51-3 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6754-6939-75mg |
8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one |
2549028-51-3 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6754-6939-40mg |
8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one |
2549028-51-3 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6754-6939-5μmol |
8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one |
2549028-51-3 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6754-6939-2μmol |
8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one |
2549028-51-3 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6754-6939-10mg |
8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one |
2549028-51-3 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6754-6939-20μmol |
8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one |
2549028-51-3 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6754-6939-5mg |
8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one |
2549028-51-3 | 5mg |
$103.5 | 2023-09-07 |
8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one 関連文献
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
9. Back matter
-
Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-oneに関する追加情報
Introduction to 8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one (CAS No. 2549028-51-3) in Modern Pharmaceutical Research
8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one, identified by the chemical identifier CAS No. 2549028-51-3, represents a significant compound in the realm of pharmaceutical chemistry. This heterocyclic molecule, featuring a pyrido[2,3-d]pyrimidine core, has garnered attention due to its structural complexity and potential biological activity. The presence of a cyclopentyl group and a hydroxypiperidine moiety introduces unique pharmacophoric elements that make this compound a promising candidate for further investigation in drug discovery.
The pyrido[2,3-d]pyrimidine scaffold is a well-known pharmacophore in medicinal chemistry, often associated with bioactive molecules targeting various therapeutic pathways. Its fused ring system provides a rigid framework that can interact favorably with biological targets, while the substituents attached to it modulate its pharmacological properties. In the case of 8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one, the cyclopentyl group enhances lipophilicity, which is crucial for membrane permeability and binding affinity to proteins. Additionally, the 4-hydroxypiperidine moiety introduces a hydrogen bond donor and acceptor site, improving interactions with biological targets such as enzymes and receptors.
Recent advancements in pharmaceutical research have highlighted the importance of multitargeted drugs that can modulate multiple pathways simultaneously. The structural features of 8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one make it an attractive candidate for such an approach. Studies have shown that compounds with similar scaffolds exhibit activity against multiple diseases, including cancer and inflammatory disorders. The hydroxypiperidine group, in particular, has been implicated in the inhibition of kinases and other enzymes involved in disease progression.
The synthesis of 8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include condensation reactions to form the pyrido[2,3-d]pyrimidine core, followed by functionalization with the cyclopentyl and hydroxypiperidine groups. Advanced synthetic techniques such as transition metal catalysis have been employed to improve efficiency and selectivity. These methods not only enhance the yield but also minimize unwanted side products, ensuring the compound's suitability for further biological evaluation.
In terms of biological activity, preliminary studies on 8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one have revealed promising results. The compound has demonstrated inhibitory effects on several enzymes and receptors relevant to cancer therapy. For instance, it has shown potential as an inhibitor of tyrosine kinases, which are overexpressed in many cancer cells and contribute to tumor growth and metastasis. Additionally, its interaction with other therapeutic targets suggests its utility in treating not only cancer but also inflammatory diseases.
The hydroxypiperidine moiety plays a critical role in these interactions by forming hydrogen bonds with key residues in the target proteins. This interaction is essential for achieving high affinity and specificity. Computational studies using molecular docking have further validated these findings by predicting favorable binding modes between 8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one and its target proteins. These studies provide valuable insights into the compound's mechanism of action and guide further optimization efforts.
Given its promising profile, 8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one is being explored in preclinical studies to assess its safety and efficacy. These studies are crucial for understanding how the compound behaves in vivo and for identifying potential adverse effects before it can be considered for clinical trials. The integration of computational modeling with experimental data has accelerated this process significantly. By leveraging machine learning algorithms to predict pharmacokinetic properties and toxicity profiles early in drug development can save considerable time and resources.
The future prospects of 8-cyclopentyl-2-(4-hydroxypiperidin-1-y l)-5-methyl -7 H , 8 H - py rid o [ 2 , 3 - d ] p y rim id i n - 7 - o ne are bright given its unique structural features and demonstrated biological activity. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties for therapeutic use. Collaborative efforts between synthetic chemists and biologists will be essential in translating this compound from a laboratory discovery to a viable drug candidate.
In conclusion, 8 - cyc lo p en t y l - 2 - ( 4 - hy dro x y p i per i di ne - 1 - y l ) - 5 - me t h y l - 7 H , 8 H - p y ri do [ 2 , 3 - d ] p y ri mi d i n - 7 - o ne ( C A S N o . 25490 28 - 51 - 3 ) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it an attractive candidate for further development as a multitargeted drug entity aimed at treating complex diseases such as cancer and inflammation-related disorders.
2549028-51-3 (8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one) 関連製品
- 1818294-31-3(Fmoc-PEG6-NHS ester)
- 101184-51-4(5-Cyano-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic Acid)
- 1629093-72-6(methyl 3-hydroxy-3-(4-nitrophenyl)propanoate)
- 1396559-51-5(4-bromo-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide)
- 98168-52-6(1,3-Dielaidin)
- 2549022-37-7(N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide)
- 68944-88-7(Chlorocriptine)
- 2228569-38-6(tert-butyl 2-1-(aminooxy)ethylpyrrolidine-1-carboxylate)
- 483359-41-7(N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide)
- 832677-57-3(2-chloro-4-(2-chlorophenyl)methoxy-5-methoxybenzaldehyde)



